1-Methyl-1H-indazole-5-carboxylic acid

Overview

Description

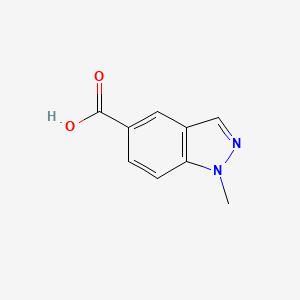

1-Methyl-1H-indazole-5-carboxylic acid (CAS 1176754-31-6) is a heterocyclic compound featuring a bicyclic indazole core substituted with a methyl group at the 1-position and a carboxylic acid group at the 5-position. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.172 g/mol .

Preparation Methods

Methylation of Indazole-5-carboxylic Acid

Traditional Methylation Using Alkali Metal Alkoxides

- Method: Indazole-5-carboxylic acid is reacted with a methylating agent (e.g., iodomethane) in a polar solvent (typically anhydrous lower alkanols such as methanol or ethanol) in the presence of an alkali metal alkoxide base formed in situ by reacting sodium or potassium metal with the solvent.

- Reaction Conditions: The alkoxide base deprotonates the indazole nitrogen, allowing nucleophilic attack on the methylating agent.

- Limitations:

- Hydrogen gas evolution during alkoxide formation poses significant safety hazards on an industrial scale.

- Formation of methyl esters (about 10%) and isomeric methylated products (e.g., 2-methylindazole derivatives) complicates purification.

- The reaction mixture may contain approximately 7% of 2-methyl isomer.

- Yields can be moderate due to side reactions and purification losses.

Improved Process Using Alkaline Earth Metal Oxides or Alkoxides

- Innovation: To address safety and selectivity issues, an improved process uses oxides or alkoxides of alkaline earth metals (calcium oxide, magnesium oxide, barium oxide) as bases instead of alkali metals.

- Advantages:

- These bases act both as deprotonating agents and drying agents, allowing the use of non-anhydrous solvents.

- The process avoids the hazardous in situ generation of alkali metal alkoxides and hydrogen gas evolution.

- Higher selectivity for 1-methylation at the N1 position with minimal side-products (<0.1% esters or isomers).

- The reaction proceeds under reflux in polar solvents such as methanol, ethanol, 1-propanol, or tert-butanol.

- Reaction Scheme:

- Step 1: Formation of the dianion of indazole-5-carboxylic acid by reaction with alkaline earth metal oxide/alkoxide.

- Step 2: Addition of methylating agent (iodomethane, dimethyl sulfate, or trimethyl phosphate) to the dianion under reflux.

- Reaction Conditions:

- Molar equivalents: Approximately 1.5 to 2 equivalents of base and methylating agent relative to the starting acid.

- Solvent volume: 10–15 mL per gram of indazole acid.

- Reflux time: Initial drying reflux for 2 hours, dianion formation reflux for 2 hours, methylation reaction 3–4 hours depending on methylating agent.

- Inert atmosphere (nitrogen) is preferred to prevent moisture interference.

- Yields: High yields of 1-Methyl-1H-indazole-5-carboxylic acid with purity >99% and minimal by-products.

Summary Table of Preparation Methods

| Aspect | Traditional Alkali Metal Alkoxide Method | Alkaline Earth Metal Oxide/Alkoxide Method |

|---|---|---|

| Base | Sodium or potassium alkoxide (formed in situ) | Calcium oxide, magnesium oxide, barium oxide, or their alkoxides |

| Solvent | Anhydrous lower alkanols (methanol, ethanol) | Lower alkanols (methanol, ethanol, 1-propanol, tert-butanol), not necessarily anhydrous |

| Safety | Hazardous (hydrogen evolution during alkoxide formation) | Safer, no hydrogen evolution, no alkali metal handling |

| Selectivity for N1-methylation | Moderate, ~7% 2-methyl isomer by-product | High, <0.1% isomers and esters |

| Side-products | Methyl esters (~10%), isomeric methylated acids | Minimal (<0.1%) |

| Reaction atmosphere | Usually inert (to avoid moisture) | Inert atmosphere recommended but solvent drying by base |

| Reaction time | Variable, includes hydrolysis and purification steps | Approx. 7–8 hours total reflux and methylation |

| Yield | Moderate (~30% after purification) | High yield, typically >80% |

| Industrial suitability | Limited due to safety and purification issues | Suitable for scale-up, safer and more efficient |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1H-indazole-5-carboxylic acid is being investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that indazole derivatives exhibit anticancer properties. For instance, studies have shown that modifications of the indazole structure can enhance activity against various cancer cell lines, suggesting that this compound may serve as a lead compound in anticancer drug development .

- Anti-inflammatory Effects : Some indazole derivatives have demonstrated anti-inflammatory properties, making them candidates for the treatment of inflammatory diseases. The carboxylic acid functional group may contribute to these effects by interacting with biological targets involved in inflammation pathways .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate:

- Synthesis of Other Compounds : It can be used to synthesize various derivatives through esterification or amidation reactions. These derivatives may possess enhanced biological activities or novel properties suitable for further applications in pharmaceuticals and agrochemicals .

Material Science

The compound's unique structure allows for potential applications in material science:

- Polymer Chemistry : Its carboxylic acid group can be utilized to create functionalized polymers, which may find applications in coatings, adhesives, and other materials requiring specific chemical properties .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various indazole derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, highlighting the compound's potential as a scaffold for developing new anticancer agents.

Case Study 2: Anti-inflammatory Activity

Research conducted at a leading university investigated the anti-inflammatory effects of indazole derivatives. The study found that this compound exhibited promising activity in reducing inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to modulate enzyme activity, inhibit certain receptors, and affect cellular signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Methyl-1H-indazole-3-carboxylic Acid

- Structure : Differs in the position of the carboxylic acid group (3-position vs. 5-position).

- Applications : Positional isomers are often explored to optimize binding affinity in medicinal chemistry .

Ester Derivatives: Methyl 1-Methyl-1H-indazole-5-carboxylate

- Structure : Carboxylic acid group replaced by a methyl ester (CAS 1092351-82-0).

- Properties : Increased lipophilicity (LogP ~1.38) compared to the parent acid, enhancing membrane permeability but reducing water solubility. The ester serves as a prodrug, metabolized in vivo to the active carboxylic acid .

- Synthetic Utility : Intermediate in organic synthesis, enabling facile derivatization .

Halogenated Derivatives: Methyl 5-(Trifluoromethoxy)-1H-indazole-3-carboxylate

- Structure : Incorporates a trifluoromethoxy group at the 5-position (CAS 932041-12-8).

- Properties : The electron-withdrawing trifluoromethoxy group enhances metabolic stability and may improve target selectivity. Molecular weight: 258.17 g/mol .

- Applications : Fluorinated analogs are prized in drug design for their resistance to oxidative degradation .

Benzimidazole and Imidazole Analogs

- 1-Methyl-1H-benzimidazole-5-carboxylic Acid (CAS 15788-16-6): Features a fused benzene-imidazole core. The carboxylic acid at the 5-position enables similar hydrogen-bonding interactions but with altered aromaticity, affecting binding kinetics .

- 1-Methyl-1H-imidazole-5-carboxylic Acid (CAS 41806-40-0): A monocyclic analog with higher basicity (imidazole pKa ~7) compared to indazole derivatives, influencing solubility and reactivity .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : Optimized methods for 1-arylindazoles () can be adapted for methyl-substituted analogs, improving yield and scalability .

Biological Activity

1-Methyl-1H-indazole-5-carboxylic acid (MICA) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 164.17 g/mol. The compound features an indazole ring structure with a carboxylic acid functional group, which contributes to its reactivity and biological properties.

MICA's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Modulation : MICA has been shown to modulate the activity of specific enzymes, which can influence metabolic pathways and cellular functions.

- Receptor Interaction : The compound can bind to receptors involved in cell signaling, affecting processes such as inflammation and cell proliferation.

- Cellular Signaling Pathways : MICA impacts several signaling pathways, contributing to its anti-inflammatory and anticancer effects .

Anticancer Activity

Research indicates that MICA exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values for MICA against different cancer types:

In a study examining MICA's effects on cell viability, it was found that treatment resulted in a significant decrease in cell proliferation, indicating potential as a therapeutic agent for cancer treatment .

Antimicrobial Activity

MICA has also been investigated for its antimicrobial properties. It demonstrates activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

These findings suggest that MICA could be developed into an antimicrobial agent.

Anti-inflammatory Activity

MICA has shown promising anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines such as IL-6 and TNF-α. A study reported that at a concentration of 10 µg/mL, MICA reduced TNF-α levels by approximately 70%, making it a candidate for treating inflammatory diseases .

Study on Anticancer Efficacy

A recent study focused on the anticancer efficacy of MICA in human leukemia cell lines. The results indicated that MICA induced apoptosis in treated cells, leading to decreased viability and altered cell cycle progression. The study highlighted the potential of MICA as an effective agent against leukemia .

Research on Antimicrobial Properties

Another study evaluated the antimicrobial activity of MICA against multidrug-resistant strains of bacteria. The results showed that MICA not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential role in overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-Methyl-1H-indazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole derivatives are prepared using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux conditions, followed by hydrolysis to yield the carboxylic acid . Optimization involves adjusting stoichiometry, reaction time (3–5 hours), and temperature (reflux in acetic acid). Catalytic methods or microwave-assisted synthesis may improve yields .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

Key techniques include:

- HPLC/MS : To assess purity (≥95% as per commercial standards) and detect impurities .

- FT-IR and NMR : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and aromatic proton environments .

- Melting Point Analysis : Reported mp ranges (e.g., 221–223°C for indazole derivatives) help validate crystallinity .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL refines atomic positions and hydrogen-bonding networks. For indazole analogs, intermolecular interactions (e.g., O–H···N) stabilize the crystal lattice, with R-factors < 0.05 indicating high accuracy .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. These models predict nucleophilic/electrophilic sites, aiding in rational drug design or catalyst interaction studies .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Accelerated stability studies (40°C/75% RH for 6 months) assess hydrolysis or oxidation. For imidazole analogs, decarboxylation or dimerization may occur under acidic conditions. LC-MS monitors degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Chromatography : Resolve racemic mixtures using amylose-based columns.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective cyclization.

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistency in batch reactions .

Q. How do substituents on the indazole ring influence bioactivity, and what SAR trends are observed?

Methyl groups at the 1-position enhance metabolic stability by reducing CYP450 oxidation. Carboxylic acid moieties improve solubility and binding to targets like kinases or GPCRs. For example, 5-substituted indazoles show higher affinity for adenosine receptors compared to 4-substituted analogs .

Q. Methodological Considerations

Q. What protocols are recommended for handling air- or moisture-sensitive derivatives of this compound?

- Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for reactions.

- Store under inert gas (Ar/N₂) at –20°C in sealed amber vials .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be reconciled?

Cross-validate with high-field NMR (500 MHz+) and compare to databases (e.g., PubChem). Solvent effects (DMSO vs. CDCl₃) and pH-dependent tautomerism in indazoles may explain discrepancies .

Properties

IUPAC Name |

1-methylindazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8-3-2-6(9(12)13)4-7(8)5-10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIWCHCBXWBREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653457 | |

| Record name | 1-Methyl-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176754-31-6 | |

| Record name | 1-Methyl-1H-indazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176754-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.